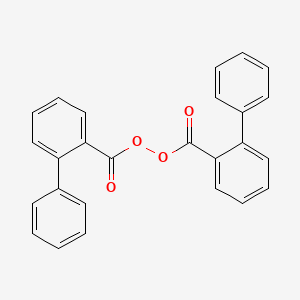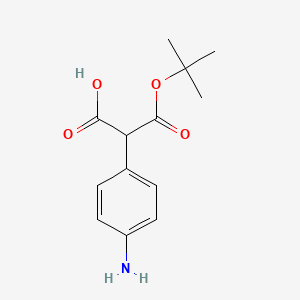
2-(4-(tert-butoxycarbonyl)phenyl)acetic acid;4-(Boc-amino)phenylacetic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(tert-butoxycarbonyl)phenyl)acetic acid, also known as 4-(Boc-amino)phenylacetic acid, is a compound widely used in organic synthesis. The tert-butoxycarbonyl (Boc) group is a protecting group for amines, which is acid-labile and can be removed under acidic conditions. This compound is particularly useful in peptide synthesis and as a building block in the development of pharmaceuticals and other bioactive molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(tert-butoxycarbonyl)phenyl)acetic acid typically involves the protection of the amino group with the Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions may vary, but common methods include:
- Stirring the amine and di-tert-butyl dicarbonate in water at ambient temperature.
- Heating the mixture in tetrahydrofuran (THF) at 40°C.
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(tert-butoxycarbonyl)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The Boc group can be substituted under specific conditions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-(4-(tert-butoxycarbonyl)phenyl)acetic acid has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(4-(tert-butoxycarbonyl)phenyl)acetic acid involves the protection of the amino group with the Boc group. This protection prevents unwanted reactions during synthesis and can be removed under acidic conditions to reveal the free amine. The compound’s molecular targets and pathways depend on its specific application, such as targeting proteins in drug development or acting as a linker in bioconjugation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid: Another Boc-protected compound used in similar applications.
4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-oxoethyl(phenyl)amino]acetic acid: Used in proteomics research and as a building block in organic synthesis.
tert-Butyloxycarbonyl-protected amino acid ionic liquids: Applied in dipeptide synthesis and other organic reactions.
Uniqueness
2-(4-(tert-butoxycarbonyl)phenyl)acetic acid is unique due to its specific structure and the presence of the Boc group, which provides stability and protection during synthesis. Its versatility in various chemical reactions and applications in multiple fields highlights its importance in scientific research and industrial production .
Eigenschaften
Molekularformel |
C13H17NO4 |
|---|---|
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
2-(4-aminophenyl)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)10(11(15)16)8-4-6-9(14)7-5-8/h4-7,10H,14H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
DBJSSLLPAQXMFN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C(C1=CC=C(C=C1)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-ethyl-, iodide](/img/structure/B14747460.png)
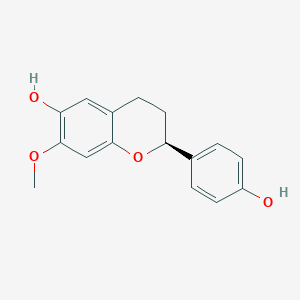
![1,4-Dichloropyrrolo[3,4-c]pyrrole](/img/structure/B14747478.png)
![Thieno[2,3-f]-1,3-benzodioxole-6-carboxylic acid](/img/structure/B14747479.png)
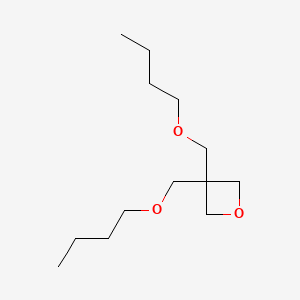
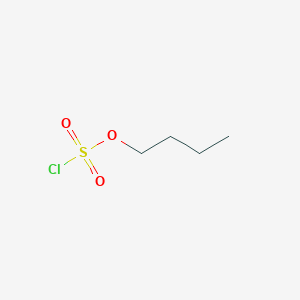
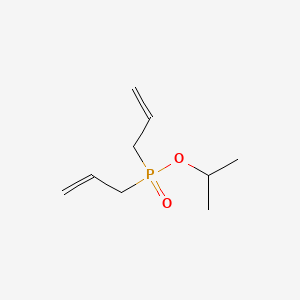
![3-fluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-pyridinecarboxamide](/img/structure/B14747507.png)

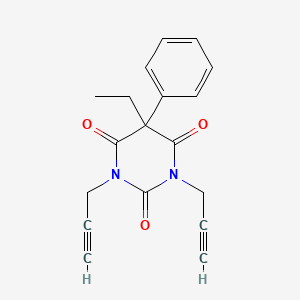
![2-[(6-Methoxy-1,3-benzothiazol-2-yl)diazenyl]-4-methylphenol](/img/structure/B14747523.png)
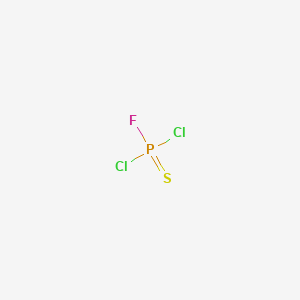
![2,3,8,10-Tetrahydroxy-9,11-bis(3-methyl-2-buten-1-yl)-6-(2-methyl-1-propen-1-yl)-6H,7H-[1]benzopyrano[4,3-b][1]benzopyran-7-one](/img/structure/B14747537.png)
